(3-(1H-pyrazol-1-yl)phenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
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Overview
Description
The compound (3-(1H-pyrazol-1-yl)phenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a complex organic molecule that features a pyrazole ring, a phenyl group, a thiophene ring, and a piperidine ring
Mechanism of Action
Target of Action
Compounds containing the 1h-pyrazol moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Compounds with similar structures have been synthesized and evaluated for antitumor potential against different cell lines such as mcf-7 and caco-2 . The interaction of these compounds with their targets often results in changes at the molecular level, leading to the observed biological effects.
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Compounds with similar structures have been known to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-pyrazol-1-yl)phenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the phenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the thiophene ring: This can be synthesized via a Paal-Knorr synthesis.
Formation of the piperidine ring: This can be synthesized through a reductive amination reaction.
Final coupling: The final step involves coupling the pyrazole-phenyl intermediate with the thiophene-piperidine intermediate using a suitable coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could occur at the carbonyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols (for nucleophilic substitution) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (3-(1H-pyrazol-1-yl)phenyl)(4-(thiophen-2-yloxy)piperidin-1-yl)methanone
- (3-(1H-pyrazol-1-yl)phenyl)(4-(furan-3-yloxy)piperidin-1-yl)methanone
Uniqueness
The uniqueness of (3-(1H-pyrazol-1-yl)phenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-19(15-3-1-4-16(13-15)22-9-2-8-20-22)21-10-5-17(6-11-21)24-18-7-12-25-14-18/h1-4,7-9,12-14,17H,5-6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWCEGRTHKBHMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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